

2,3-dibromobutane CAS number and safety data

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Compound of Interest

Compound Name: **2,3-Dibromobutane**

Cat. No.: **B042614**

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An In-Depth Technical Guide to 2,3-Dibromobutane

This guide provides comprehensive technical information regarding **2,3-dibromobutane**, including its chemical identifiers, safety data, physical and chemical properties, and detailed experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification and Properties

2,3-Dibromobutane is a halogenated hydrocarbon with the chemical formula $C_4H_8Br_2$.^{[1][2][3]} It exists as three stereoisomers: a pair of enantiomers ((2R,3R)- and (2S,3S)-dibromobutane) which form a racemic mixture, and an achiral meso compound ((2R,3S)-dibromobutane).^[4] The general CAS number for **2,3-dibromobutane**, often referring to a mixture of its stereoisomers, is 5408-86-6.^{[1][2][3][5][6][7][8]}

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **2,3-dibromobutane**. Data is compiled from various chemical suppliers and databases.

Property	Value	Source
Molecular Formula	C ₄ H ₈ Br ₂	[1] [2] [3] [6]
Molar Mass	215.91 g/mol	[1] [2] [3] [5]
Appearance	Colorless liquid	[9] [10]
Density	1.756 g/mL at 25°C	[5] [11] [12]
Boiling Point	103-108 °C at 160 mm Hg	[5] [11] [12]
Refractive Index (n _{20/D})	1.5126	[5] [12]
Flash Point	>230 °F (>110 °C)	[11]
Stability	Stable under normal conditions.	[5] [11] [12]
InChI Key	BXXWFOGWXLJPPA-UHFFFAOYSA-N	[2] [3] [8]
SMILES	CC(Br)C(Br)C	[6] [9]

Safety and Hazard Information

2,3-Dibromobutane is classified as a hazardous substance. The following data is synthesized from multiple Safety Data Sheets (SDS).

GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2 / 2A	H319: Causes serious eye irritation
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled
Specific target organ toxicity – single exposure	Category 3	May cause respiratory irritation

Sources:[9][10][13]

Safety and Handling Precautions

Precautionary Area	Recommendations
Prevention	Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, eye, and face protection. Avoid breathing mist, vapors, or spray. Use only outdoors or in a well-ventilated area. [10] [13] [14]
Storage	Store in a dry, cool, and well-ventilated place. [10] [13] Keep the container tightly closed. [13] Store away from incompatible materials such as strong oxidizing agents. [5] [11] [12] [14]
First Aid	If Swallowed: Get medical help. Rinse mouth. [13] If on Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse. [13] [14] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [10] [14] If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. [10] [14]
Disposal	Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [10]

Experimental Protocols

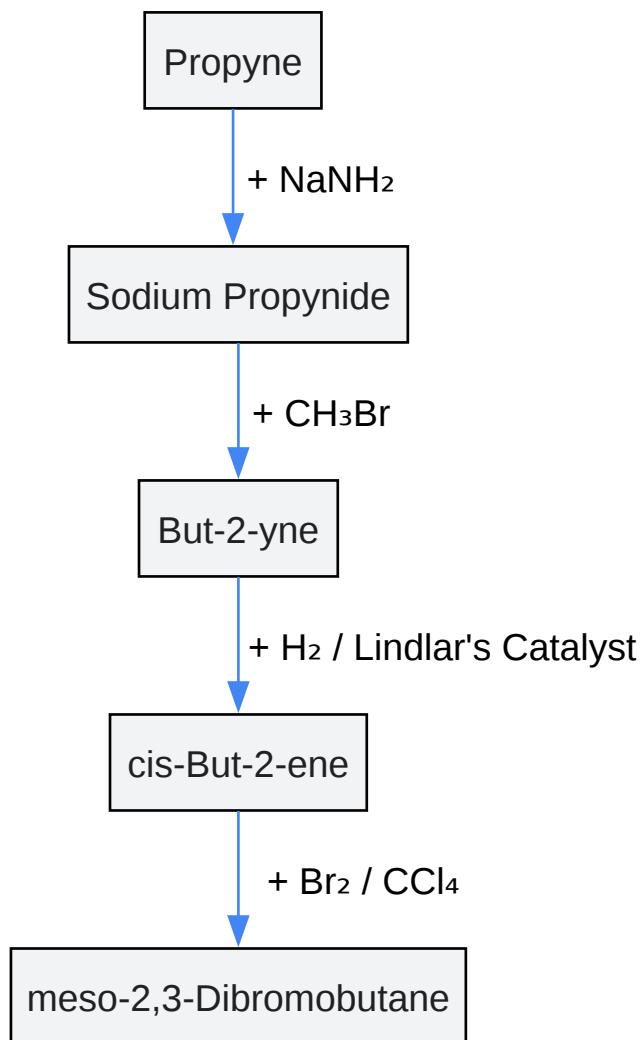
This section details methodologies for the synthesis and key reactions of **2,3-dibromobutane**.

Synthesis of meso-2,3-Dibromobutane from Propyne

This synthesis involves a four-step process starting from propyne.[\[15\]](#)[\[16\]](#)

Methodology:

- Deprotonation of Propyne: Propyne is reacted with a strong base, such as sodamide (NaNH_2), in liquid ammonia. The sodamide removes the acidic terminal proton from propyne to form a sodium propynide salt.[15]
- Alkylation to form But-2-yne: The resulting propynide anion acts as a nucleophile and is reacted with an alkylating agent like methyl bromide (CH_3Br) or methyl iodide (CH_3I) to form but-2-yne.[15]
- Partial Hydrogenation to cis-But-2-ene: But-2-yne undergoes syn-hydrogenation to yield cis-but-2-ene. This is achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), with hydrogen gas.[15]
- Bromination to **meso-2,3-Dibromobutane**: cis-But-2-ene is then reacted with molecular bromine (Br_2) in an inert solvent like carbon tetrachloride (CCl_4). The reaction proceeds via an anti-addition mechanism, resulting in the formation of **meso-2,3-dibromobutane**.[15]



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Synthesis of **meso-2,3-dibromobutane** from propyne.

Synthesis of Racemic 2,3-Dibromobutane from But-2-yne

A similar pathway can be used to generate the racemic mixture.

Methodology:

- Steps 1 & 2: Follow steps 1 and 2 from the protocol above to synthesize but-2-yne from propyne.

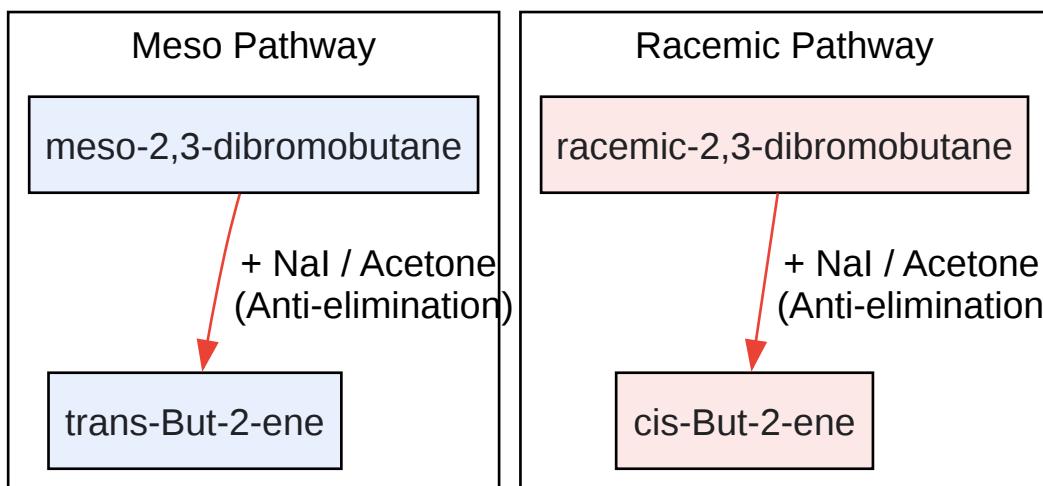
- Reduction to trans-But-2-ene: But-2-yne is reduced to trans-but-2-ene using a dissolving metal reduction, typically with sodium metal in liquid ammonia.
- Bromination to Racemic **2,3-Dibromobutane**: The anti-addition of bromine (Br_2) to trans-but-2-ene results in the formation of the racemic mixture of (2R,3R)- and (2S,3S)-**2,3-dibromobutane**.

Stereospecific Elimination Reaction

The reaction of **2,3-dibromobutane** stereoisomers with sodium iodide in acetone is a classic example of a stereospecific E2 elimination.[17][18]

Methodology:

- Reactant Preparation: Prepare separate solutions of meso-**2,3-dibromobutane** and racemic-**2,3-dibromobutane** in acetone.
- Reaction Initiation: Add a solution of sodium iodide (NaI) in acetone to each of the dibromobutane solutions. The reaction is typically performed at room temperature or with gentle heating.
- Mechanism: The iodide ion acts as a catalyst and a nucleophile, inducing an anti-elimination of the two bromine atoms.
- Product Analysis: The stereochemistry of the resulting alkene product is determined by the stereochemistry of the starting material.
 - meso-**2,3-dibromobutane** yields trans-but-2-ene (E-but-2-ene).[17]
 - racemic-**2,3-dibromobutane** yields cis-but-2-ene (Z-but-2-ene).[17]

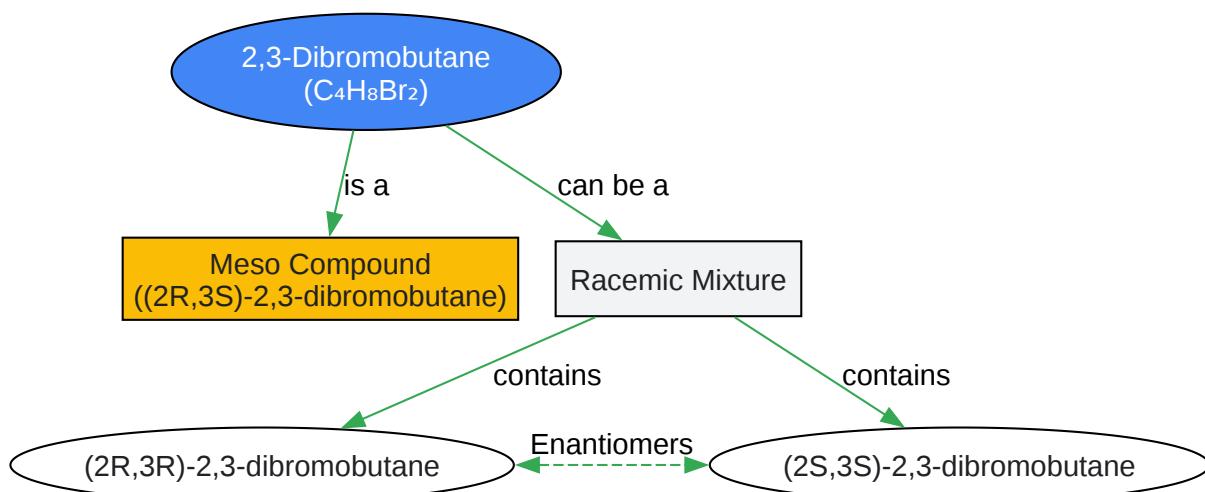


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Stereospecific elimination of **2,3-dibromobutane** isomers.

Logical Relationships: Stereoisomerism

2,3-dibromobutane has two stereocenters (at C2 and C3), leading to the possibility of $2^2 = 4$ stereoisomers. However, due to a plane of symmetry in the (2R,3S) configuration, this isomer is an achiral meso compound. The other two, (2R,3R) and (2S,3S), are chiral and exist as a pair of non-superimposable mirror images, known as enantiomers.^[4]



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Stereoisomeric relationships of **2,3-dibromobutane**.

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